molecular formula C10H14N2O B2399948 2-(Cyclopentylmethoxy)pyrimidine CAS No. 2175978-67-1

2-(Cyclopentylmethoxy)pyrimidine

Cat. No. B2399948
CAS RN: 2175978-67-1
M. Wt: 178.235
InChI Key: FWSSCAINTCRZIN-UHFFFAOYSA-N
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Description

2-(Cyclopentylmethoxy)pyrimidine is a chemical compound with the molecular formula C10H14N2O . It is a pyrimidine derivative, which is a class of compounds that are known to exhibit a wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including this compound, can be analyzed using various spectroscopic techniques. Computational tools can be used to investigate the molecular and electronic behavior of these compounds. Quantum and chemical parameters can be calculated, and the molecular electrostatic surface potential (MEP) can be studied, which predicts the highly electronic sites around the compounds .


Chemical Reactions Analysis

Pyrimidine derivatives have been developed as potent anticancer agents. The chemical reactions involved in their synthesis and their mechanisms of action are areas of active research .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in databases like PubChem. It has a molecular weight of 178.235.

Scientific Research Applications

DNA Repair Mechanisms

  • Research on DNA photolyase, an enzyme that repairs DNA damage caused by UV radiation, reveals the importance of pyrimidine dimers in this process. The enzyme uses the energy of visible light to break the cyclobutane ring of the dimer, integral in the repair of UV-induced DNA damage (Sancar, 1994).

Antiviral Research

  • Pyrimidine nucleosides, such as beta-d-2'-deoxy-2'-fluoro-2'-C-methylcytidine, have been designed as inhibitors for hepatitis C virus RNA-dependent RNA polymerase (HCV RdRp). This highlights the role of pyrimidine derivatives in antiviral drug development (Clark et al., 2005).

Mitochondrial Transport

  • Rim2p, a yeast mitochondrial pyrimidine nucleotide transporter, plays a crucial role in transporting pyrimidine nucleotides into mitochondria, necessary for the synthesis of DNA and RNA in these organelles (Marobbio, Di Noia, & Palmieri, 2006).

Plant Growth Research

  • Plant growth retardants with pyrimidine structure are used in physiological research to gain insights into the regulation of terpenoid metabolism, impacting phytohormones and sterols, thus affecting cell division, elongation, and senescence (Grossmann, 1990).

Antitumor Activity

  • Fluorocyclopentenyl-cytosine, a derivative of cyclopentenyl-pyrimidines, exhibits potent antigrowth effects in tumor cell lines and potent antitumor activity in vivo, highlighting the significance of pyrimidine derivatives in cancer research (Choi et al., 2012).

Malaria Drug Design

  • Pyrimidine metabolism is a target for therapeutic intervention against malaria. Studies on dUTPase, a pyrimidine-specific enzyme in malaria parasites, offer insights for the development of selective nucleoside inhibitors as antimalarial drugs (Whittingham et al., 2005).

DNA Synthesis Tracking

  • Pyrimidine analogues like 5-ethynyl-2′-deoxyuridine (EdU) are used to tag dividing cells, allowing for the characterization of replicating DNA, useful in stem cell research, cancer biology, and parasitology (Cavanagh et al., 2011).

Biological and Medicinal Significance

  • Pyrimidine derivatives play a wide role in drug discovery processes and exhibit various biological activities like antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant activities (Rani et al., 2016).

Future Directions

Pyrimidines, including 2-(Cyclopentylmethoxy)pyrimidine, have shown potential in various fields of research, particularly in the development of new anticancer agents. Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Mechanism of Action

Target of Action

2-(Cyclopentylmethoxy)pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The primary targets of pyrimidines are certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

Pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators . This suggests that this compound may interact with its targets by inhibiting their expression and activities, leading to its anti-inflammatory effects.

Biochemical Pathways

Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules . Changes in pyrimidine metabolism can occur under a variety of conditions, including pathogen infections . The mode of action of pyrimidines includes inhibition of methionine biosynthesis and secretion of hydrolytic enzymes .

Pharmacokinetics

Understanding the pharmacokinetics of a drug is crucial for determining its dosage, route of administration, duration of action, drug interaction potential, and adverse effects .

Result of Action

Given that pyrimidines are known to have anti-inflammatory effects , it can be inferred that this compound may also exhibit similar effects. This could involve reducing inflammation by inhibiting the expression and activities of certain vital inflammatory mediators .

properties

IUPAC Name

2-(cyclopentylmethoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-5-9(4-1)8-13-10-11-6-3-7-12-10/h3,6-7,9H,1-2,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSSCAINTCRZIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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